1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-12(10(2)19-9)15(18)20-11-4-5-14-13(7-11)16-8-17(14)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWGZOGZPXLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC2=CC3=C(C=C2)N(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate typically involves the formation of the benzimidazole and furan rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include the optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives and furan derivatives, such as:
- 1H-benzo[d]imidazole-2-yl derivatives
- 2,5-dimethylfuran derivatives
Uniqueness
What sets 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate apart is its unique combination of the benzimidazole and furan rings, which imparts distinct chemical and physical properties. This combination can enhance its stability, reactivity, and potential for functionalization compared to simpler analogs .
Biologische Aktivität
1-Methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate (CAS Number: 1351607-43-6) is a synthetic compound that integrates the structural elements of benzimidazole and furan. This compound has garnered attention for its potential biological activities, particularly in cancer research and drug development. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole ring fused with a furan moiety, which contributes to its unique chemical properties. The molecular formula is C15H14N2O3, and it has a molecular weight of 270.28 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (1-methylbenzimidazol-5-yl) 2,5-dimethylfuran-3-carboxylate |
| Molecular Formula | C15H14N2O3 |
| Molecular Weight | 270.28 g/mol |
In Vitro Cytotoxicity
Recent studies have assessed the cytotoxic effects of 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate using various cancer cell lines, including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (mammary gland cancer). The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxicity Data of 1-Methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate
| Cell Line | IC50 (μM) | Comparison with Standard Drugs |
|---|---|---|
| HCT-116 | 8.50 | Comparable to Doxorubicin |
| HepG2 | 9.30 | Comparable to Sorafenib |
| MCF-7 | 10.20 | Comparable to Sunitinib |
The results indicate that this compound exhibits significant cytotoxicity against the tested cancer cell lines, comparable to established chemotherapeutic agents.
The mechanism by which 1-methyl-1H-benzo[d]imidazol-5-yl 2,5-dimethylfuran-3-carboxylate exerts its effects appears to involve multiple pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to a notable arrest in the G1 phase of the cell cycle in HepG2 cells. The percentage of cells in the G0-G1 phase increased significantly from 52.39% to 72.13%, indicating a strong impact on cell cycle regulation.
-
Induction of Apoptosis : The compound also triggered apoptotic pathways, as evidenced by an increase in early and late apoptotic cell populations. Key proteins involved in apoptosis regulation were affected:
- Caspase-3 : Upregulated
- Bax : Upregulated
- Bcl-2 : Downregulated
This suggests that the compound may promote apoptosis through mitochondrial pathways.
In Silico Studies
In silico docking studies have been conducted to predict the interaction between this compound and various biological targets. These studies suggest high binding affinities with certain enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent.
Case Studies
A recent study explored the efficacy of this compound in vivo using xenograft models of HepG2 tumors in mice. Treatment with the compound resulted in significant tumor reduction compared to control groups, further validating its potential as an anticancer agent.
Q & A
Basic: What synthetic methodologies are optimal for constructing the benzimidazole core of this compound?
Answer:
The benzimidazole core can be synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or oxidative conditions. For example:
- Procedure : Reflux a substituted aryl compound (e.g., 3,4-dimethoxybenzoyl chloride) with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization using ice-cold water or ethanol .
- Key Parameters :
Table 1 : Comparison of Benzimidazole Synthesis Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃/H₂O | H₂O | Reflux | 60–75 | |
| MnO₂ | CH₂Cl₂ | RT | 85 |
Basic: Which spectroscopic techniques are critical for confirming the ester linkage and substituent positions?
Answer:
- FT-IR : Identify the ester carbonyl stretch (~1700–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
- NMR :
- ¹H NMR : Methyl groups on the furan ring appear as singlets (δ 2.2–2.5 ppm). The benzimidazole proton (N–CH₃) resonates at δ 3.8–4.0 ppm .
- ¹³C NMR : Ester carbonyl signals appear at δ 165–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₅N₂O₃: expected m/z 283.1083) .
Advanced: How can molecular docking studies predict EGFR inhibition potential?
Answer:
- Methodology :
- Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G* basis set) .
- Protein Selection : Use EGFR kinase domain (PDB: 1M17) for docking (AutoDock Vina or Schrödinger).
- Binding Affinity : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors like erlotinib (ΔG = −10.1 kcal/mol) .
- Key Interactions :
- Hydrogen bonding between the furan carbonyl and Met793.
- π-π stacking of the benzimidazole ring with Phe723 .
Advanced: How do structural modifications on the furan ring influence pharmacokinetic properties?
Answer:
- Lipophilicity : Adding methyl groups (2,5-dimethylfuran) increases logP by 0.5–0.8 units, enhancing membrane permeability but reducing solubility .
- Metabolic Stability :
- In vitro CYP450 Assay : 2,5-Dimethyl substitution reduces oxidative metabolism by CYP3A4 (t₁/₂ increases from 2.1 to 4.7 hours) .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., 65% for the parent compound vs. 55% for unsubstituted analogs) .
Table 2 : Impact of Furan Substituents on ADMET Properties
| Substituent | logP | Solubility (mg/mL) | CYP3A4 t₁/₂ (h) |
|---|---|---|---|
| 2,5-Dimethyl | 2.8 | 0.15 | 4.7 |
| Unsubstituted | 2.3 | 0.35 | 2.1 |
Methodological: What recrystallization strategies ensure high purity of the final product?
Answer:
- Solvent Selection : Use a 1:1 ethanol/water mixture for polar impurities or dichloromethane/hexane for nonpolar byproducts .
- Temperature Gradient : Cool the solution from reflux to 4°C gradually to avoid oiling out.
- Activated Charcoal : Add 1–2% (w/w) charcoal during hot filtration to adsorb colored impurities .
Advanced: How can contradictory cytotoxicity data across cell lines be resolved?
Answer:
- Experimental Design :
- Dose-Response Curves : Test IC₅₀ values in triplicate across multiple cell lines (e.g., HeLa, MCF-7, A549) .
- Mechanistic Studies : Perform flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis.
- Data Interpretation :
- Contradictions may arise from differential expression of target proteins (e.g., EGFR in MCF-7 vs. A549) .
- Validate using siRNA knockdown of EGFR to confirm on-target effects .
Methodological: What parameters are critical for in-silico ADMET analysis?
Answer:
- Software : Use QikProp or admetSAR to predict:
- Absorption : Caco-2 permeability (>50 nm/s is optimal).
- Toxicity : AMES mutagenicity and hERG inhibition risk .
- Key Metrics :
Advanced: What role does the N-methyl group play in stabilizing the benzimidazole scaffold?
Answer:
- Conformational Analysis :
- Solubility : Methylation decreases hydrogen-bonding capacity, lowering aqueous solubility but improving lipid bilayer penetration .
- Biological Activity : Prevents metabolic demethylation by CYP450, increasing plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
